2-(2,6-Dioxopiperidin-3-yl)acetic acid is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of dioxopiperidine, which is known for its role in various biological processes. The compound features a piperidine ring with two carbonyl groups, contributing to its reactivity and biological activity.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors. It has been referenced in multiple scientific studies and patents, indicating its relevance in drug development and chemical research.
2-(2,6-Dioxopiperidin-3-yl)acetic acid falls under the classification of organic compounds, specifically within the category of amino acids and their derivatives. It can also be classified as a dioxopiperidine derivative due to its structural characteristics.
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)acetic acid typically involves several steps:
For instance, one method involves the cyclization of an N-(3-aminophthaloyl)-glutamine compound with a cyclizing agent to yield the desired product .
The synthesis can yield both unsubstituted and substituted forms of 2-(2,6-Dioxopiperidin-3-yl)acetic acid through careful selection of starting materials and reaction conditions . The use of protecting groups may be necessary during synthesis to prevent unwanted reactions.
2-(2,6-Dioxopiperidin-3-yl)acetic acid has a distinct molecular structure characterized by:
This structural arrangement contributes to its biological activity and interaction with other biomolecules.
The molecular formula for 2-(2,6-Dioxopiperidin-3-yl)acetic acid is typically represented as , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 250.25 g/mol.
The compound can undergo various chemical reactions due to its functional groups:
Reactions are often carried out under controlled conditions to optimize yield and selectivity. For example, amidation reactions may require specific temperatures and catalysts to achieve desired outcomes efficiently.
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)acetic acid involves its interaction with biological targets such as proteins or enzymes linked with cellular signaling pathways.
Data from studies indicate that related compounds can induce degradation of specific proteins (e.g., IKZF1 and IKZF3), showcasing potential therapeutic effects against certain diseases .
Relevant data suggest that modifications in the structure can significantly affect both solubility and reactivity profiles.
2-(2,6-Dioxopiperidin-3-yl)acetic acid has several potential applications:
The therapeutic significance of the 2,6-dioxopiperidine (glutarimide) moiety originated with the clinical introduction of thalidomide in the late 1950s. Despite its notorious teratogenicity, thalidomide's unexpected efficacy in erythema nodosum leprosum and multiple myeloma stimulated intensive research into its pharmacophore [4]. Structural characterization revealed that the glutarimide ring forms critical hydrogen bonds within a hydrophobic pocket of the cereblon E3 ubiquitin ligase complex, while the phthalimide moiety projects into solvent-exposed regions amenable to modification [4] [5].
Table 1: Evolution of Key Glutarimide-Containing Therapeutics
Compound | Structural Feature | Clinical/Experimental Significance | Reference |
---|---|---|---|
Thalidomide | Phthalimide-glutarimide | First glutarimide drug; TNF-α inhibition; teratogenicity | [4] |
Lenalidomide | 4-Amino-substituted phthalimide | Enhanced immunomodulatory potency; IKZF1/3 degradation | [5] |
Pomalidomide | 3-Amino-substituted isoindolinone | Superior IKZF1/3 degradation; activity in refractory myeloma | [5] |
2-(2,6-Dioxopiperidin-3-yl)acetic acid derivatives | Glutarimide-acetic acid linker | PROTAC linker; molecular glue development | [9] |
This historical trajectory demonstrated that strategic modifications to the phthalimide/isoindolinone component profoundly influenced biological activity, specificity, and physicochemical properties. The acetic acid derivative emerged as a particularly versatile synthetic intermediate and structural component enabling two critical advancements: 1) Its carboxylic acid functionality facilitates covalent linkage via amide or ester bonds to create PROTACs, and 2) Its molecular length and flexibility optimize spatial positioning in ternary complexes [5] [9].
The 2,6-dioxopiperidin-3-yl group constitutes the indispensable cereblon-binding pharmacophore within immunomodulatory drugs and cereblon-targeting chimeras. Biophysical and crystallographic studies established that the piperidine-2,6-dione ring engages cereblon through a conserved hydrogen-bonding pattern: The carbonyl oxygen at position 6 accepts a hydrogen bond from cereblon Histidine 378, while the nitrogen at position 3 donates a hydrogen bond to cereblon Tryptophan 380 [2] [5]. The acetic acid moiety attached at the 3-position extends toward solvent-exposed regions adjacent to cereblon's β-hairpin loop, a critical interface mediating neosubstrate recruitment [5].
Table 2: CRBN Binding Pharmacophore Features of 2-(2,6-Dioxopiperidin-3-yl)acetic Acid
Structural Element | Interaction with Cereblon | Functional Consequence |
---|---|---|
Piperidine-2,6-dione ring | H-bond network with His378/Trp380 | Anchoring to tri-Trp pocket; essential for binding |
C3 chiral center | Stereospecific pocket accommodation | Dictates ternary complex architecture |
Acetic acid moiety | Solvent exposure; linker conjugation point | Enables bifunctional molecule construction |
Carbonyl groups | Coordination with structural water molecules | Stabilizes binding conformation |
Structure-activity relationship studies utilizing fluorescence polarization binding assays demonstrated that modifications preserving the hydrogen-bonding capacity and stereochemistry of the glutarimide ring maintain cereblon affinity. For instance, a library of 415 thalidomide analogs containing the conserved glutarimide motif exhibited potent cereblon binding, with 90% displaying IC₅₀ values ≤5 μM in competitive binding assays against Cy5-labeled lenalidomide [5]. The acetic acid side chain provides synthetic versatility while minimally perturbing the core interaction, making it a preferred conjugation vector in PROTAC design compared to bulkier substituents. This structural feature enables precise optimization of linker length and composition to facilitate productive ternary complex formation between cereblon and target proteins [2] [9].
The evolution of cereblon-directed therapeutics has progressed from classical immunomodulatory drugs to sophisticated bifunctional degraders and molecular glues, with 2-(2,6-dioxopiperidin-3-yl)acetic acid derivatives playing pivotal roles. Classical immunomodulatory drugs like lenalidomide and pomalidomide function as molecular glues, inducing neomorphic interactions between cereblon and transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and degradation [5]. The acetic acid functionalization enables the transformation of these monovalent glues into bifunctional proteolysis targeting chimeras by providing a carboxylate handle for linker attachment to target-binding warheads [2] [9].
Table 3: Therapeutic Applications Enabled by Glutarimide-Acetic Acid Derivatives
Agent Type | Representative Compound | Mechanistic Role of Glutarimide-Acetic Acid | Target/Application |
---|---|---|---|
Molecular Glue | CC-90009 (GSPT1 degrader) | Direct cereblon engagement; neomorphic surface creation | Acute Myeloid Leukemia |
PROTAC Linker-Core | Thalidomide-O-COOH derivatives | CRBN recruitment element conjugation point | BTK PROTACs [3] |
Heterobifunctional E3 recruiter | VHL-CRBN heterodimerizers | CRBN-binding module in hijacking ligases | E3 ligase knockdown [2] |
Selective degrader | SJ6986 (GSPT1/2 degrader) | Enables oral bioavailability and selectivity | Oncology chemical probe [5] |
The structural plasticity afforded by this motif is exemplified in the development of heterobifunctional cereblon hijackers. Research demonstrated that cereblon ligands incorporating the acetic acid linker could be conjugated to VHL ligands to create compounds capable of inducing reciprocal degradation of E3 ligases. Compound 14a induced potent, rapid, and profound preferential degradation of cereblon over VHL in cancer cell lines, establishing proof-of-concept for hijacking different E3 ligases against each other [2]. Furthermore, in Bruton tyrosine kinase degraders, the glutarimide-acetic acid motif enabled construction of PTD10, which exhibited DC₅₀ values of 0.5 nM with improved selectivity over ibrutinib-based PROTACs [3]. The carboxylic acid functionality provides critical advantages in medicinal chemistry optimization, contributing to favorable physicochemical properties and oral bioavailability observed in advanced degraders like SJ6986, a potent and selective GSPT1/2 degrader discovered through screening of diverse thalidomide analog libraries [5].
The ongoing exploration of neosubstrate diversity modulated by this scaffold continues to yield novel therapeutic opportunities. Structural modifications to the glutarimide-acetic acid core alter the interaction landscape at the cereblon-neosubstrate interface, enabling selective targeting of previously "undruggable" proteins like GSPT1, IKZF2, and ZFP91 [5] [8]. This underscores the compound's central role in advancing protein degradation therapeutics from serendipitous observations to rational design paradigms.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4